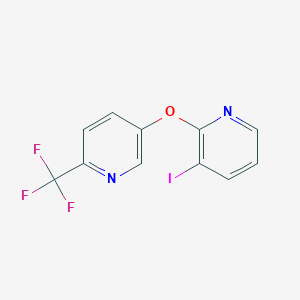

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is a chemical compound that features both iodine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable moiety in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitropyridine.

Reduction: The nitro group in 3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization and Iodination: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by iodination with potassium iodide to yield 3-iodopyridine.

Trifluoromethylation: The 3-iodopyridine is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Coupling Reaction: Finally, the trifluoromethylated pyridine is coupled with 6-(trifluoromethyl)pyridin-3-ol under basic conditions to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This can lead to the modulation of enzymatic activity, receptor binding, or inhibition of protein-protein interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)benzene

- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)thiophene

- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)furan

Uniqueness

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is unique due to the presence of both iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds. Additionally, the compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial applications.

Biological Activity

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its structure-activity relationships, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C8H5F3IN with a molecular weight of approximately 305.03 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine, particularly those with fluorinated substituents, exhibit significant antibacterial properties. The introduction of fluorine atoms has been shown to enhance the binding affinity of the compounds to bacterial targets, improving their efficacy against various pathogens .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

Analgesic Activity

In vitro studies have indicated that certain pyridine derivatives act as TRPV1 antagonists, which are important for pain modulation. The compound's structure suggests that it could interact with the TRPV1 receptor, potentially providing analgesic effects similar to other known antagonists .

Case Study: Analgesic Efficacy

A study evaluated the analgesic properties of a related compound in a formalin pain model in mice. The results indicated that the compound significantly reduced pain responses, supporting its potential use in pain management therapies .

The biological activity of this compound can be attributed to its ability to modulate specific receptors in biological systems:

- TRPV1 Receptor Modulation : The compound may inhibit TRPV1 activity, which is involved in nociception (the sensory perception of pain). This inhibition can lead to reduced pain sensation.

- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the molecule, improving its interaction with bacterial membranes and potentially disrupting their integrity .

Properties

IUPAC Name |

3-iodo-2-[6-(trifluoromethyl)pyridin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3IN2O/c12-11(13,14)9-4-3-7(6-17-9)18-10-8(15)2-1-5-16-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJJMSXXIRXQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CN=C(C=C2)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.